![molecular formula C20H22N4O3S2 B2520945 N'-(4,5-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰肼 CAS No. 851980-45-5](/img/structure/B2520945.png)

N'-(4,5-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

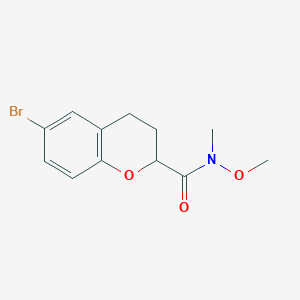

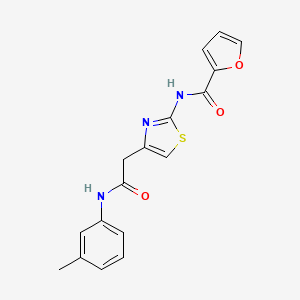

The compound N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic molecule that appears to be designed for biological activity, potentially as an antimicrobial or anticancer agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d]thiazol and pyrrolidinylsulfonyl groups, are reminiscent of the structures described in the papers, which focus on the synthesis and biological evaluation of various hydrazide analogs and their potential as therapeutic agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For example, the synthesis of substituted benzamide/benzenesulfonamide derivatives as anticancer agents involves the formation of a tetrahydropyridine ring system, followed by reactions with benzoyl chlorides or benzenesulfonyl chlorides to introduce the desired substituents . Similarly, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines involves an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of hydrazone compounds and their metal complexes has been characterized using various physicochemical techniques, including single crystal X-ray crystallography . The coordination geometry around metal atoms in such complexes is typically octahedral, with ligands providing nitrogen and oxygen atoms for coordination . The molecular structure of the compound of interest would likely be elucidated using similar techniques to confirm the arrangement of the substituents around the core benzo[d]thiazol ring.

Chemical Reactions Analysis

The chemical reactivity of hydrazide compounds is often explored in the context of their potential biological activities. For instance, the formation of oxadiazole, triazole, and pyrrole ring systems from benzoic acid hydrazide analogs has been reported, with these compounds showing promising antibacterial and antitubercular activities . The compound may also undergo similar chemical transformations, which could be exploited to generate a diverse array of biologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds and their derivatives, such as solubility, melting point, and stability, are important for their potential application as therapeutic agents. The papers provided do not directly discuss these properties for the compound , but similar compounds have been characterized by IR, NMR, mass spectral, and elemental analyses . These techniques would be essential in determining the physical and chemical properties of the compound, which would be important for its formulation and delivery as a drug.

科学研究应用

抗糖化和抗氧化潜力

对与指定化学化合物具有结构相似性的新型咪唑并[4,5-b]吡啶苯甲酰腙的研究表明,它们具有显著的抗糖化和抗氧化活性。合成了这些化合物并评估了它们抑制糖化(糖尿病并发症中涉及的一个过程)和清除自由基的潜力。具有二羟基和三羟基取代的化合物表现出有效的活性,表明抗氧化作用在抑制糖化活性中起着作用 (Taha 等人,2015 年)。

抗菌和抗癌活性

多项研究集中在合成噻唑衍生物并评估它们的生物活性,包括抗菌和抗癌作用。基于噻唑的化合物由于其结构多样性,对各种细菌和真菌菌株以及潜在的抗癌活性显示出有希望的结果。这些发现突出了噻唑衍生物表现出的广泛生物活性,使其成为进一步药物开发的宝贵候选物 (Chawla,2016 年)、(Gomha 等人,2015 年)。

合成和生物学评估

已经对各种含噻唑化合物的合成和生物学评估进行了研究,包括具有吡咯烷基磺酰基基序的化合物。这些研究旨在开发具有潜在镇痛、抗炎和抗菌活性的新化合物。合成的化合物经过表征和测试,显示出不同程度的生物活性,这表明它们在治疗应用中的潜力 (Demchenko 等人,2015 年)。

抗菌和抗真菌功效

已经合成并评估了含有噻唑部分的化合物,以了解它们的抗菌和抗真菌功效。这些研究证明了噻唑衍生物在对抗由细菌和真菌引起的传染病中的效用。这些化合物的活性谱表明它们可用作开发新的抗菌和抗真菌剂的先导分子 (Raj 等人,2007 年)。

作用机制

未来方向

属性

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-13-5-10-17-18(14(13)2)21-20(28-17)23-22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-3-4-12-24/h5-10H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQZKZBRBPIMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)